cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide 3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide is a carbonyl compound and an organohalogen compound.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1746147
InChI: InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3
SMILES: CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C18H24Cl2N2O
Molecular Weight: 355.3 g/mol

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide

CAS No.:

Cat. No.: VC1746147

Molecular Formula: C18H24Cl2N2O

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide -

Specification

Molecular Formula C18H24Cl2N2O
Molecular Weight 355.3 g/mol
IUPAC Name 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide
Standard InChI InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3
Standard InChI Key JUBNVWGVNWIXMB-UHFFFAOYSA-N
SMILES CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Properties

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide belongs to the class of benzeneacetamides characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring. The molecular structure features a cyclohexyl ring with a pyrrolidinyl substituent and an N-methyl group. The "cis" designation refers to the specific stereochemical arrangement where the pyrrolidinyl group and the N-methylbenzeneacetamide moiety are on the same side of the cyclohexane ring, in contrast to the "trans" arrangement found in the related compound U50,488 .

The compound has a molecular weight of approximately 369.3 g/mol, differing slightly from its trans isomer U50,488, which has a molecular weight of 369.3 g/mol . The cis isomers exhibit distinct pharmacokinetic and pharmacodynamic properties compared to their trans counterparts, which make them valuable subjects for comparative pharmacological studies.

Structural Properties Table

PropertyDescription
Chemical ClassBenzeneacetamide
Molecular FormulaC19H26Cl2N2O
Molecular Weight~369.3 g/mol
Functional GroupsBenzeneacetamide, pyrrolidinyl, N-methyl, dichlorobenzene
Stereochemistrycis configuration at the cyclohexyl ring
SaltsHydrochloride, tartrate

Stereochemistry and Isomers

The stereochemistry of cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide is central to understanding its pharmacological activity. The compound exists as a racemic mixture of two enantiomers:

  • (1R,2S)-(+)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide [(+)-cis]

  • (1S,2R)-(-)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide [(-)-cis]

These enantiomers have been separated and characterized individually, showing distinct pharmacological profiles, particularly in their receptor binding properties. The optical purity of these isomers is critical for their biological activity and has been determined to be greater than 99.5% using HPLC analysis of diastereomeric ureas formed by reaction with optically pure (R)-alpha-methylbenzyl isocyanate .

The absolute configuration of these enantiomers has been conclusively established through single-crystal X-ray diffractometry of the bis-(R)-mandelate salt . This stereochemical differentiation is crucial as it directly influences receptor binding selectivity and efficacy.

Synthesis

The synthesis of cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide has been well-documented in the literature. The synthetic route typically begins with (+/-)-trans-N-methyl-2-aminocyclohexanol [(+/-)-3] . The synthetic pathway involves several key steps:

  • N-protection of (+/-)-trans-N-methyl-2-aminocyclohexanol with a tert-butyloxycarbonyl (t-Boc) group

  • Pyridinium chlorochromate (PCC) oxidation to yield (+/-)-2-[N-[(tert-butyloxy)carbonyl]-N-methylamino]cyclohexanone

  • Enamine formation with pyrrolidine

  • Catalytic reduction of the enamine

  • N-deprotection to remove the t-Boc group

  • Optical resolution to separate the enantiomers

  • Condensation of the resolved amines with 3,4-dichlorophenylacetic acid

The final step involves the condensation of optically pure (-)-10 and (+)-10 (representing the resolved cyclohexylamine intermediates) with 3,4-dichlorophenylacetic acid to furnish (+)-1 and (-)-1, which correspond to the (+)-cis and (-)-cis isomers, respectively .

Pharmacological Properties

Receptor Binding Affinities

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide and its enantiomers demonstrate distinctive binding profiles at various opioid receptor subtypes. The binding data reveals significant differences between the cis and trans isomers, as well as between the individual cis enantiomers.

Using [³H]U69,593 to label κ binding sites of guinea pig membranes, the apparent dissociation constants (Kd values) for the cis diastereomers have been determined. The (-)-cis and (+)-cis diastereomers displayed apparent Kd values of 167 nM and 2715 nM, respectively . This stands in contrast to the trans enantiomers, where the (S,S) and (R,R) enantiomers showed Kd values of 0.89 nM and 299 nM, respectively .

Receptor Binding Affinity Comparison Table

CompoundKappa Receptor Kd (nM)Sigma Receptor ActivityBinding Method
(-)-cis isomer167Present[³H]U69,593
(+)-cis isomer2715Present[³H]U69,593
(S,S)-trans isomer0.89Less prominent[³H]U69,593
(R,R)-trans isomer299Less prominent[³H]U69,593

Analgesic Properties

The analgesic properties of cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide have been evaluated in various pain models. While the trans isomer U50,488 is well-established as a potent analgesic, the cis isomers demonstrate different efficacy profiles.

In tests of analgesia, the (+)-cis diastereomer showed significantly less analgesic activity compared to the trans isomers. While the (S,S)-trans enantiomer demonstrated potent analgesic effects, the (+)-cis diastereomer was inactive at doses up to 32 mg/kg . This differential activity highlights the critical importance of stereochemistry in determining the therapeutic potential of these compounds.

Other Pharmacological Activities

Beyond analgesia, cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide has been investigated for other pharmacological properties:

  • Anticonvulsant Activity: Patent information suggests potential anticonvulsant properties of cis-N-[(2-aminocycloaliphatic)benzene acetamides, including this compound .

  • Effects on Movement Disorders: Studies have examined the effects of related compounds on L-dopa-induced dyskinesias in animal models. While primarily focused on the trans isomer U50,488, these studies provide insight into potential applications of the cis isomers in movement disorders .

  • Trypanocidal Activity: Interestingly, the (+)-trans isomer has shown activity against Trypanosoma brucei with an EC50 value of 60 nM and 270-fold selectivity over human fibroblasts, suggesting potential applications beyond traditional pain management .

Structure-Activity Relationship

The structure-activity relationship (SAR) of cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide provides valuable insights into the molecular determinants of its pharmacological activity. The cis stereochemistry fundamentally alters the three-dimensional orientation of the molecule compared to its trans counterpart, affecting receptor interactions and resulting in distinct biological profiles.

Key SAR observations include:

  • The cis orientation of the N-methyl-benzeneacetamide and pyrrolidinyl groups significantly reduces κ-opioid receptor affinity compared to the trans configuration .

  • Within the cis isomers, the (-)-cis enantiomer demonstrates approximately 16-fold higher affinity for κ-opioid receptors than the (+)-cis enantiomer .

  • The dichlorophenyl moiety appears to be crucial for receptor binding across both cis and trans isomers, as it provides a hydrophobic interaction point with the receptor binding pocket .

  • The presence of the N-methyl group influences the conformational flexibility of the molecule and impacts its binding characteristics .

These structure-activity relationships have important implications for the development of novel analgesics and other therapeutic agents based on the benzeneacetamide scaffold.

Pharmacokinetics and Metabolism

  • Absorption: Moderate to good oral bioavailability

  • Distribution: Good brain penetration, important for centrally acting compounds

  • Metabolism: Primarily hepatic, involving N-demethylation and hydroxylation

  • Elimination: Mainly renal excretion of metabolites

The trans isomer, U50,488, is reported to be well-tolerated by the oral route and displays good pharmaceutical properties, including high brain penetration . While specific data for the cis isomer is more limited, the structural similarity suggests comparable properties with potential differences in bioavailability and distribution due to the stereochemical configuration.

Experimental Studies and Applications

Studies in Animal Models

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide and related compounds have been evaluated in various animal models to assess their pharmacological effects:

  • Discrimination Studies: In rhesus monkeys trained to discriminate ethylketocyclazocine (EKC) and saline, the cis diastereomer of U50,488 substituted completely for EKC, but with lower potency than the (S,S)-trans enantiomer. The order of potency was (S,S)-trans > racemic trans > racemic cis > (R,R)-trans .

  • Analgesic Testing: In tests of analgesia, the cis isomer showed lower potency compared to the trans isomer, with the (+)-cis diastereomer being inactive at doses up to 32 mg/kg .

  • Movement Disorder Models: Studies with U50,488 in parkinsonian animal models have demonstrated effects on L-dopa-induced dyskinesias, suggesting potential applications in movement disorders .

Receptor Binding Studies

Detailed receptor binding studies have provided critical insights into the pharmacological profile of cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide:

  • Binding Site Analysis: Surface analysis of the interaction with κ binding sites has revealed complex binding patterns, with evidence suggesting multiple binding sites with different affinities .

  • Receptor Subtype Selectivity: The cis isomers demonstrate a different pattern of selectivity across opioid receptor subtypes compared to the trans isomers, with relatively greater activity at sigma receptors .

  • Structure-Based Analysis: X-ray crystallography of bound complexes has helped elucidate the molecular basis for the observed differences in binding affinity between stereoisomers .

Comparison with Related Compounds

cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide exists within a family of related compounds, each with distinct pharmacological profiles. A comparative analysis provides valuable context for understanding its unique properties.

Comparison Table of Related Compounds

CompoundStereochemistryPrimary Receptor ActivityKey Pharmacological Effects
cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamidecis racemicModerate κ-opioid, sigmaModerate analgesic, possible anticonvulsant
(-)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide(1S,2R)-cisModerate κ-opioidModerate analgesic activity
(+)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide(1R,2S)-cisLow κ-opioid, sigmaLow analgesic activity
U50,488 (trans racemic)trans racemicHigh κ-opioidStrong analgesic, diuretic, anticonvulsant
(S,S)-U50,488(1S,2S)-transVery high κ-opioidVery strong analgesic, antidyskinetic
(R,R)-U50,488(1R,2R)-transModerate κ-opioidModerate analgesic

This comparison illustrates the significant impact of stereochemistry on receptor binding and pharmacological activity, with the cis isomers generally showing lower κ-opioid receptor affinity but potentially unique activities at other receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator